N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a bicyclic benzimidazole derivative featuring a tetrahydroimidazole ring fused to a benzoimidazole core. Its structure includes:
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N,2-dimethyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-11-19-15-8-7-12(9-16(15)20-11)18(24)23(2)10-17-21-13-5-3-4-6-14(13)22-17/h3-6,12H,7-10H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZIHQBUVUZKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N(C)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methyl and carboxamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate exhibit significant anticancer properties. For example, oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents.
Anti-inflammatory Properties
The compound's structural similarities with known anti-inflammatory agents suggest it may possess similar properties. Studies have demonstrated that isoxazole derivatives can modulate immune responses and reduce inflammation in animal models.
Neuroprotective Effects
Research indicates that compounds containing piperidine moieties can exhibit neuroprotective effects. Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of oxadiazole derivatives in vitro against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating their potential as effective anticancer drugs.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment using murine models, the compound demonstrated a significant reduction in pro-inflammatory cytokines when administered at specific dosages. This suggests its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound’s unique features are highlighted against similar benzimidazole derivatives (Table 1):
Key Differences and Implications
Tetrahydroimidazole Core vs. Aliphatic protons in the tetrahydro ring (δ 1.5–3.0 ppm) would distinguish its NMR profile from derivatives with fully conjugated systems (e.g., δ 7.0–8.5 ppm in PZ1) .
Biological Activity: Derivatives with extended linkers (e.g., PZ1’s piperazine-ethyl group) or heterocyclic appendages (e.g., VIIIc’s chlorothiazole) often show enhanced receptor binding or metabolic stability .
Research Findings and Trends
- Synthetic Flexibility : Benzimidazole carboxamides are widely modified via TBTU-mediated coupling, enabling rapid diversification of substituents .
- Spectroscopic Trends : IR C=O stretches in carboxamides (1650–1700 cm⁻¹) and NMR aromatic proton shifts (δ 7.0–8.5 ppm) are consistent across derivatives, aiding structural validation .
- Bioactivity Gaps : While hydrazine-carboxamide derivatives exhibit anticonvulsant activity , and indole-carboxamides inhibit IDO1 , the target compound’s biological profile remains unexplored in the literature.
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the benzimidazole family, characterized by a fused imidazole and benzene ring system. The structure can be represented as follows:
This complex structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines.
Case Studies and Research Findings
-
Inhibition of Cell Proliferation :
- The compound exhibited significant inhibition of cell proliferation in human lung cancer cell lines (A549) with an IC50 value of approximately 9 μM. This effect was associated with a loss of cell morphology and a decrease in cell migration capabilities .
- In HepG2 liver cancer cells, treatment with the compound led to cell cycle arrest in the G1 phase, indicating its potential to halt cancer progression (see Table 1 for details) .
- Mechanism of Action :
- Cytotoxicity Against Other Cell Lines :
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 9 | Inhibition of proliferation |
| HepG2 (Liver) | Varies | Cell cycle arrest; apoptosis induction |
| HeLa (Cervical) | 6.72 | Apoptosis; cytotoxicity |
| MDA-MB-231 | 4.87 | Apoptosis; inhibition of growth |
Antimicrobial Activity
The compound's biological activity extends beyond anticancer effects; it has also been evaluated for antimicrobial properties.
- Antibacterial Effects :
Q & A
Q. What synthetic methodologies are optimal for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can yield be improved?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, starting with o-phenylenediamine, potassium hydroxide, and carbon disulfide to form 1H-benzo[d]imidazole-2-thiol (Step 1), followed by hydrazine hydrate treatment to introduce hydrazinyl groups (Step 2). Subsequent steps involve cyanate condensation and aldehyde/ketone derivatization. Key optimizations include:
-
Stoichiometric control (e.g., 1:1 molar ratios for hydrazine reactions) to minimize side products.
-
Solvent selection (methanol or ethanol for polar intermediates; glacial acetic acid for cyanate activation).
-
Purification via column chromatography or recrystallization from aqueous ethanol.
Yield improvements (e.g., 62–85%) are achieved by monitoring reaction progress via TLC and adjusting reaction times (e.g., 3-hour reflux for cyclization) .- Data Table : Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| 1 | KOH, CS₂, ethanol | 70–75% | S-H bond stability |
| 2 | Hydrazine hydrate, methanol | 65–70% | Hydrazine excess leading to byproducts |
| 3 | NaCNO, glacial acetic acid | 60–85% | Cyanate reactivity control |
Q. Which spectroscopic techniques are critical for structural validation, and how are contradictions in data resolved?
- Methodological Answer : Use a combination of:
- FT-IR to identify functional groups (e.g., N-H stretches at 3464–3476 cm⁻¹, C=O at 1632–1742 cm⁻¹) .
- ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ7.22–7.72 ppm; N-CH₃ at δ2.16 ppm) .
- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z).
Contradictions (e.g., unexpected splitting in NMR) are resolved by: - D₂O exchange experiments to identify exchangeable protons (e.g., NH or OH groups).
- Cross-validation with elemental analysis (deviations <±0.4% for C, H, N) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., anticonvulsant receptors). Prioritize analogs with:
- Strong hydrogen bonds to key residues (e.g., benzimidazole N-H with Glu/Gln side chains).
- Hydrophobic complementarity (e.g., tetrahydrobenzo[d]imidazole fitting into nonpolar pockets).
- QSAR studies : Correlate substituent electronegativity (e.g., chloro, methoxy) with activity trends. For example, 4-chlorophenyl analogs show higher antimicrobial activity due to enhanced lipophilicity .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
-
Standardized assays : Use consistent protocols (e.g., DPPH for antioxidant activity; maximal electroshock for anticonvulsant testing) to reduce variability .
-
Dose-response curves : Establish EC₅₀ values under controlled conditions (e.g., 10–100 µM ranges).
-
Control compounds : Include reference standards (e.g., carbamazepine for anticonvulsant studies) to benchmark activity .
- Data Table : Biological Activity Comparison
| Analog Substituent | IC₅₀ (µM, DPPH) | EC₅₀ (µM, Anticonvulsant) | Notes |
|---|---|---|---|
| 4-OCH₃ | 12.5 | 45.2 | Enhanced solubility |
| 4-Cl | 8.7 | 28.9 | Higher lipophilicity |
Q. How do reaction mechanisms differ when synthesizing derivatives with aryl vs. alkyl substituents?
- Methodological Answer :
- Aryl substituents (e.g., 4-chlorophenyl): Require electrophilic aromatic substitution (e.g., Friedel-Crafts) or Suzuki coupling, often needing Pd catalysts .
- Alkyl substituents (e.g., methyl): Formed via nucleophilic alkylation (e.g., CH₃I with K₂CO₃ in DMF). Steric effects dominate, requiring longer reaction times (e.g., 6–8 hours vs. 3 hours for aryl) .
Methodological Guidelines for Researchers
- Synthesis : Prioritize anhydrous conditions for cyanate reactions to avoid hydrolysis .
- Characterization : Always cross-validate NMR with HSQC/HMBC for ambiguous proton assignments .
- Biological Testing : Use cell lines with confirmed target expression (e.g., SH-SY5Y for neuroactivity) to ensure relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
